molecular formula C23H16ClNO4S B2824124 3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE CAS No. 866846-35-7

3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

Cat. No.: B2824124
CAS No.: 866846-35-7
M. Wt: 437.89
InChI Key: UBMFDOQNAZZTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl and methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert the compound into a different oxidation state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are investigated to understand its mechanism of action and to identify potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar core features but lacking the additional functional groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: A natural product with a quinoline-like structure used in cancer therapy.

Uniqueness

What sets 3-BENZOYL-6-CHLORO-4-(4-METHOXYBENZENESULFONYL)QUINOLINE apart from these similar compounds is its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO4S/c1-29-17-8-10-18(11-9-17)30(27,28)23-19-13-16(24)7-12-21(19)25-14-20(23)22(26)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFDOQNAZZTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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